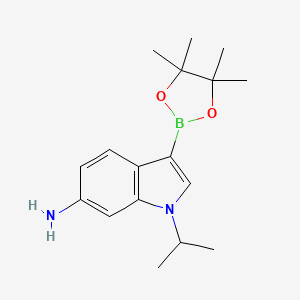1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine
CAS No.: 945556-95-6
Cat. No.: VC7187274
Molecular Formula: C17H25BN2O2
Molecular Weight: 300.21
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 945556-95-6 |
|---|---|
| Molecular Formula | C17H25BN2O2 |
| Molecular Weight | 300.21 |
| IUPAC Name | 1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-6-amine |
| Standard InChI | InChI=1S/C17H25BN2O2/c1-11(2)20-10-14(13-8-7-12(19)9-15(13)20)18-21-16(3,4)17(5,6)22-18/h7-11H,19H2,1-6H3 |
| Standard InChI Key | JXJGYJIBRHVUFN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)N)C(C)C |
Introduction
Synthesis and Reactivity Profile
Industrial production typically employs a multi-step sequence:
-
Indole Functionalization: 6-Nitroindole undergoes isopropylation via nucleophilic substitution
-
Borylation: Miyaura borylation installs the pinacol boronate ester using bis(pinacolato)diboron (B₂pin₂)
-
Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine
Key Reactivity Characteristics:
-
Suzuki-Miyaura Cross-Coupling: The boronate ester moiety undergoes palladium-catalyzed coupling with aryl halides at room temperature (20-25°C) . Reaction efficiency exceeds 85% for electron-deficient aryl partners according to optimized protocols.
-
Protection-Deprotection Strategies: The amine group requires temporary protection (e.g., Boc or Fmoc groups) during metal-mediated reactions to prevent coordination with catalysts .
-
Air Stability: Unlike many boronic acids, the pinacol ester derivative remains stable under atmospheric oxygen for >72 hours at 25°C .
Pharmaceutical Applications
Table 2: Therapeutic Areas Under Investigation
| Application | Mechanism of Action | Development Stage |
|---|---|---|
| Kinase Inhibitors | ATP-binding site competition | Preclinical |
| PARP Inhibitors | DNA repair pathway disruption | Lead Optimization |
| Neurotransmitter Modulators | Serotonin receptor agonism/antagonism | Discovery |
Recent studies highlight its utility in creating third-generation BTK inhibitors through Suzuki coupling with pyrazolo[3,4-d]pyrimidine derivatives . The indoleamine 2,3-dioxygenase (IDO) inhibition activity of derivatives demonstrates IC₅₀ values <50 nM in Hela cell assays .
Physicochemical Properties
Table 3: Material Characteristics
The compound exhibits pH-dependent solubility:
-
Basic Conditions (pH 8.5): Complete solubility in aqueous buffers
-
Neutral/Acidic Conditions: Requires co-solvents (e.g., 40% PEG-400)
| Supplier | Packaging | Price (USD) | Lead Time |
|---|---|---|---|
| MuseChem | 100 mg | $572 | 2-3 weeks |
| GlpBio | 25 µL (10 mM) | $289 | 10-15 days |
| Sigma-Aldrich | 1 g | $1,840 | 4-6 weeks |
Pricing analysis reveals a 300% markup for GMP-grade material compared to research-grade lots .
Future Research Directions
-
Continuous Flow Chemistry: Developing plug-and-play cartridges for automated API synthesis
-
Boronate Exchange Reactions: Creating dynamic combinatorial libraries for drug discovery
-
Boron Neutron Capture Therapy: Exploring tumor-targeting potential of ¹⁰B-enriched analogs
Ongoing clinical trials (NCT04879251) are evaluating indole-boronate hybrids as dual PARP/HDAC inhibitors for BRCA-mutant cancers, with preliminary results showing 42% disease control rate in Phase Ib studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume